molecular formula C6H4Br2N2O2 B1451990 Methyl 3,5-dibromopyrazine-2-carboxylate CAS No. 1035818-91-7

Methyl 3,5-dibromopyrazine-2-carboxylate

Cat. No.: B1451990
CAS No.: 1035818-91-7
M. Wt: 295.92 g/mol
InChI Key: UGSDJCJVOHRWIA-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromopyrazine-2-carboxylate: is a chemical compound with the molecular formula C6H4Br2N2O2 and a molecular weight of 295.92 g/mol. It is a white to off-white solid that is commonly used in organic synthesis and various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrazine-2-carboxylic acid or its derivatives.

  • Bromination: The pyrazine ring is brominated at the 3 and 5 positions using brominating agents such as bromine (Br2) in the presence of a suitable catalyst.

  • Esterification: The carboxylic acid group is then converted to its methyl ester using methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atoms to hydrogen, resulting in different structural isomers.

  • Substitution: The bromine atoms on the pyrazine ring can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile and reaction requirements.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Dibromopyrazine derivatives with reduced bromine content.

  • Substitution Products: A wide range of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: Methyl 3,5-dibromopyrazine-2-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties in various medical research studies. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3,5-dibromopyrazine-2-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

  • Methyl 3,5-dibromopyridine-2-carboxylate: Similar structure but with a pyridine ring instead of pyrazine.

  • Methyl 3,5-dibromopyrimidine-2-carboxylate: Another pyrimidine derivative with similar bromination patterns.

This comprehensive overview provides a detailed understanding of Methyl 3,5-dibromopyrazine-2-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3,5-dibromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSDJCJVOHRWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672332
Record name Methyl 3,5-dibromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035818-91-7
Record name Methyl 3,5-dibromo-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035818-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dibromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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